5,7-Bis(aminomethyl)diindolopyridine

Catalog No.
S13028745
CAS No.
154725-67-4
M.F
C19H17N5
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Bis(aminomethyl)diindolopyridine

CAS Number

154725-67-4

Product Name

5,7-Bis(aminomethyl)diindolopyridine

IUPAC Name

[14-(aminomethyl)-10,12,14-triazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaen-10-yl]methanamine

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H17N5/c20-10-23-16-7-3-1-5-12(16)14-9-15-13-6-2-4-8-17(13)24(11-21)19(15)22-18(14)23/h1-9H,10-11,20-21H2

InChI Key

PLYVEOIKPYJIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(N=C3N2CN)N(C5=CC=CC=C54)CN

5,7-Bis(aminomethyl)diindolopyridine is a complex organic compound characterized by its unique structure that combines diindole and pyridine moieties. This compound features two aminomethyl groups attached to the 5 and 7 positions of the diindolopyridine framework, which enhances its potential reactivity and biological activity. The structural formula can be represented as follows:

C18H18N4\text{C}_{18}\text{H}_{18}\text{N}_4

This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the indole and pyridine rings, which are known for their diverse biological activities.

Typical of amines and heterocycles. Key reactions include:

  • N-Alkylation: The amine groups can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Cyclization: Under certain conditions, this compound may participate in cyclization reactions to form more complex structures.

These reactions are facilitated by the electron-rich nature of the indole and pyridine rings, making them reactive towards electrophiles.

The biological activity of 5,7-Bis(aminomethyl)diindolopyridine has been a subject of interest due to its structural similarity to various pharmacologically active compounds. Preliminary studies suggest that it may exhibit:

  • Anticancer properties: Similar indole derivatives have shown activity against various cancer cell lines.
  • Antimicrobial effects: Compounds with aminomethyl groups often demonstrate antimicrobial properties.
  • Neuroprotective effects: The diindole structure is associated with neuroprotective activities in certain contexts.

Further research is required to elucidate the specific mechanisms and efficacy of this compound in biological systems.

Several synthetic routes have been explored for the preparation of 5,7-Bis(aminomethyl)diindolopyridine. Common methods include:

  • Multi-step Synthesis: Starting from simpler indole derivatives, followed by functionalization through aminomethylation.
  • One-Pot Reactions: Utilizing catalytic systems that allow for the simultaneous formation of multiple bonds.
  • Reflux Conditions: Many syntheses are conducted under reflux to enhance yields and facilitate reactions involving multiple steps.

These methods often require careful control of reaction conditions to optimize yield and purity.

5,7-Bis(aminomethyl)diindolopyridine has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure may lend itself to creating novel polymers or materials with specific properties.
  • Biochemistry: Used as a probe in biochemical assays due to its reactivity and ability to interact with biological molecules.

Interaction studies involving 5,7-Bis(aminomethyl)diindolopyridine focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound affects enzyme activity, particularly those involved in cancer metabolism.
  • Receptor Binding: Studies assessing its potential as a ligand for specific receptors in the nervous system or immune response.

These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 5,7-Bis(aminomethyl)diindolopyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-AminomethylindoleIndoleSingle aminomethyl group; simpler structure
DiindolylmethaneIndoleKnown for anticancer properties; lacks pyridine
2-AminopyridinePyridineSingle amino group; basic properties
1H-Indole-3-carboxaldehydeIndoleContains a carbonyl group; used in synthesis
5-(Aminomethyl)-2-methylpyridinePyridineMethyl substitution alters reactivity

Uniqueness

5,7-Bis(aminomethyl)diindolopyridine stands out due to its dual aminomethyl substitution on a diindole-pyridine framework. This specific arrangement enhances its potential reactivity and biological activity compared to simpler analogs, making it a candidate for further pharmacological exploration.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

315.14839556 g/mol

Monoisotopic Mass

315.14839556 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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